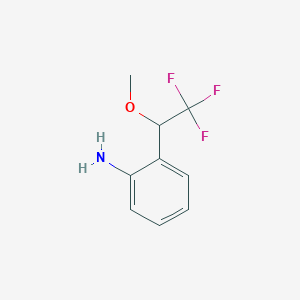

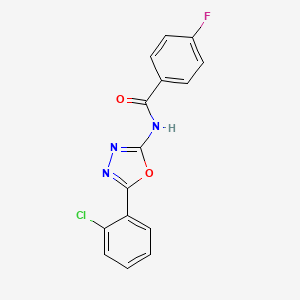

(2S,5R)-2-(2-クロロフェニル)-5-メチルモルホリン-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

I found a reference that might contain information about the synthesis of this compound, but the details are not directly available.Molecular Structure Analysis

Again, the same reference might contain information about the molecular structure, but the details are not directly available.作用機序

Tropisetron works by blocking the 5-HT3 receptors in the central and peripheral nervous systems. This prevents the release of serotonin, which is responsible for causing nausea and vomiting. Tropisetron also has anti-inflammatory and analgesic properties, which contribute to its effectiveness in the treatment of migraine headaches and fibromyalgia.

Biochemical and Physiological Effects:

Tropisetron has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Tropisetron also has analgesic properties, which are believed to be due to its ability to modulate the release of neurotransmitters such as substance P and glutamate.

実験室実験の利点と制限

Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. However, it has some limitations. Tropisetron has a short half-life, which can make it difficult to use in long-term experiments. It also has poor solubility in water, which can make it difficult to administer in certain experimental conditions.

将来の方向性

There are several future directions for the use of Tropisetron in scientific research. One area of interest is in the treatment of inflammatory bowel disease. Tropisetron has been shown to have anti-inflammatory properties, and may be useful in the treatment of this condition. Another area of interest is in the treatment of chronic pain conditions, such as neuropathic pain. Tropisetron's analgesic properties make it a potential candidate for the development of new treatments for these conditions. Finally, Tropisetron's ability to modulate the release of neurotransmitters may make it a useful tool in the study of the neural mechanisms underlying behavior and cognition.

Conclusion:

In conclusion, Tropisetron is a useful tool in scientific research due to its selective 5-HT3 receptor antagonism. It is used in the treatment of chemotherapy-induced nausea and vomiting, and has also been shown to have anti-inflammatory and analgesic properties. Tropisetron has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

合成法

The synthesis of Tropisetron involves the reaction of 2-chlorobenzonitrile with 2-methyl-2-oxazoline to form 2-chlorophenyl-2-methyl-2-oxazoline. This intermediate is then reacted with morpholine in the presence of a base to form Tropisetron.

科学的研究の応用

- EN300-7536310は、抗がん剤としての可能性を示しています。研究者らは、特定のがん細胞株、特に従来の化学療法に抵抗性のあるがん細胞株に対する阻害効果を調査してきました。機構研究では、細胞周期の進行を阻害し、がん細胞のアポトーシスを誘導することが示唆されています。 さらに、有効性と安全性プロファイルを最適化するために調査する必要があります .

- この化合物の独特の構造は、神経保護介入の候補となっています。研究では、酸化ストレスの軽減、神経炎症の抑制、神経細胞の生存促進における可能性を探求してきました。 研究者らは、特にアルツハイマー病やパーキンソン病などの神経変性疾患への応用に関心を持っています .

- EN300-7536310は、前臨床モデルで鎮痛効果を示しています。中枢神経系内の特定の受容体に作用し、痛みの知覚を調節します。 研究者らは、オピオイド系鎮痛剤に代わるものとしての可能性を調査しており、安全性と有効性を向上させることを目指しています .

- 炎症は、さまざまな疾患において重要な役割を果たします。EN300-7536310は、主要な炎症経路を阻害することで、抗炎症作用を示しました。 研究者らは、関節リウマチ、炎症性腸疾患、喘息などの疾患における使用を検討しています .

- EN300-7536310の心臓血管への影響は、関心の対象となっています。血圧調節、血管トーン、内皮機能に影響を与える可能性があります。 研究者らは、血管拡張剤および心臓保護剤としての可能性を調査しています .

- 治療的応用を超えて、EN300-7536310は、ケミカルバイオロジーと医薬品化学において貴重なツールとして役立ちます。 科学者らは、特定の生物学的経路を調査し、薬物標的を検証し、改良された特性を持つ新規アナログを設計するために使用しています .

抗がん作用

神経保護作用と神経変性疾患

鎮痛作用

抗炎症作用

循環器系への応用

ケミカルバイオロジーと医薬品化学

特性

IUPAC Name |

(2S,5R)-2-(2-chlorophenyl)-5-methylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-8-7-17-11(6-15(8)12(14)16)9-4-2-3-5-10(9)13/h2-5,8,11H,6-7H2,1H3,(H2,14,16)/t8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOEMJAIXPPCF-LDYMZIIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)N)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO[C@H](CN1C(=O)N)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)

![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)

![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2403299.png)